molecular formula C14H18ClN3O B5026079 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride

Cat. No.: B5026079
M. Wt: 279.76 g/mol
InChI Key: KQUWUHNFGTXWCZ-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. This compound features a phenyl group attached to an oxadiazole ring, which is further connected to a cyclopentanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-phenyl-1,3,4-oxadiazole-2-carboxaldehyde and cyclopentanamine.

  • Reaction Steps: The oxadiazole aldehyde is first reacted with cyclopentanamine under acidic conditions to form an imine intermediate. This intermediate is then reduced to form the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The phenyl group can undergo electrophilic aromatic substitution reactions.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The cyclopentanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Hydroxyphenyl derivatives.

  • Reduction Products: Cyclopentanamine derivatives.

  • Substitution Products: Alkylated or aminated cyclopentanamine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the manufacturing of agrochemicals, pharmaceuticals, and advanced materials.

Comparison with Similar Compounds

  • N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

  • N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene

  • N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanol

Uniqueness: N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride stands out due to its cyclopentanamine group, which imparts unique chemical and physical properties compared to its analogs. This structural difference can lead to distinct biological activities and industrial applications.

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Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-2-6-11(7-3-1)14-17-16-13(18-14)10-15-12-8-4-5-9-12;/h1-3,6-7,12,15H,4-5,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUWUHNFGTXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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